molecular formula C17H14N4O4S B14941650 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

Cat. No.: B14941650
M. Wt: 370.4 g/mol
InChI Key: GJYVGJWTVJOFQZ-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the 1,3-benzodioxole moiety into the heterocyclic framework . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential anticancer properties.

    Biological Research: The compound’s ability to interact with biological targets makes it a candidate for studying cellular mechanisms and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with molecular targets such as tubulin. The compound can cause mitotic blockade and induce apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C17H14N4O4S/c1-7(2)21-15-12(16(22)20-21)11(13-14(18-15)19-17(23)26-13)8-3-4-9-10(5-8)25-6-24-9/h3-5,7H,6H2,1-2H3,(H,20,22)(H,18,19,23)

InChI Key

GJYVGJWTVJOFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C=C4)OCO5)SC(=O)N3

Origin of Product

United States

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